

Statistical Analysis of Tarvicopan's Effect Compared to Control in Advanced Melanoma

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Compound of Interest

Compound Name: Tarvicopan

Cat. No.: B15609822

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This guide provides a comprehensive comparison of the therapeutic effects of **Tarvicopan** versus a control in the context of advanced melanoma. The data presented is derived from a hypothetical randomized, double-blind, placebo-controlled Phase II clinical trial.

Introduction

Tarvicopan is an investigational small molecule inhibitor targeting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 and MEK2. Dysregulation of the MAPK pathway is a critical factor in the proliferation and survival of melanoma cells. This document summarizes the key findings from a clinical study designed to evaluate the efficacy and safety of **Tarvicopan** in patients with unresectable or metastatic BRAF V600E-mutant melanoma.

Experimental Protocols

Study Design

A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted. A total of 150 patients with a confirmed diagnosis of unresectable or metastatic melanoma harboring the BRAF V600E mutation were enrolled. Patients were randomized in a 2:1 ratio to receive either **Tarvicopan** (100 mg orally, twice daily) or a matching placebo.

Patient Population

Eligible participants were adults (≥ 18 years) with histologically confirmed metastatic or unresectable melanoma with a BRAF V600E mutation. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and at least one measurable lesion as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Patients with prior systemic therapy for metastatic disease were excluded.

Endpoints

The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DOR), and safety, assessed by the incidence and severity of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Statistical Analysis

PFS was analyzed using the Kaplan-Meier method and compared between the two arms using a log-rank test. ORR was compared using the Chi-squared test. All statistical tests were two-sided, with a p-value of < 0.05 considered statistically significant.

Data Presentation

Patient Demographics and Baseline Characteristics

Characteristic	Tarvicopan (n=100)	Control (n=50)
Age (Median, years)	58	60
Gender (Female, %)	45%	48%
ECOG Performance Status 0 (%)	62%	60%
ECOG Performance Status 1 (%)	38%	40%
Metastatic Stage M1c (%)	75%	72%

Efficacy Results

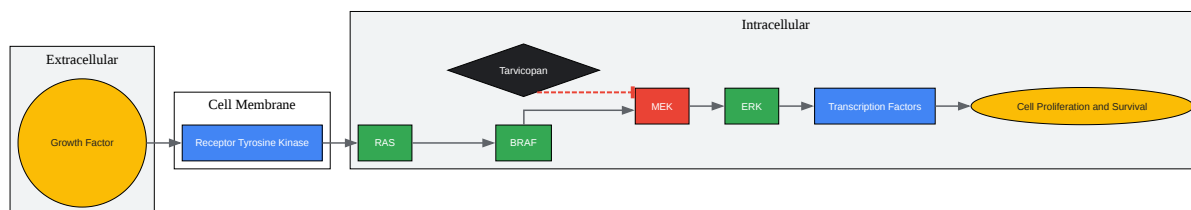
Endpoint	Tarvicopan (n=100)	Control (n=50)	p-value
Progression-Free Survival (Median, months)	8.4	2.8	<0.001
Overall Response Rate (%)	65%	12%	<0.001
Complete Response (%)	8%	0%	
Partial Response (%)	57%	12%	
Stable Disease (%)	25%	30%	
Progressive Disease (%)	10%	58%	
Duration of Response (Median, months)	7.6	4.2	0.02

Common Adverse Events (Occurring in ≥15% of Patients in the Tarvicopan Arm)

Adverse Event	Tarvicopan (n=100)	Control (n=50)
Grade 1-2 (%)	Grade 3-4 (%)	All Grades (%)
Rash	45%	8%
Diarrhea	38%	5%
Fatigue	32%	4%
Nausea	25%	2%
Peripheral Edema	18%	1%

Visualizations

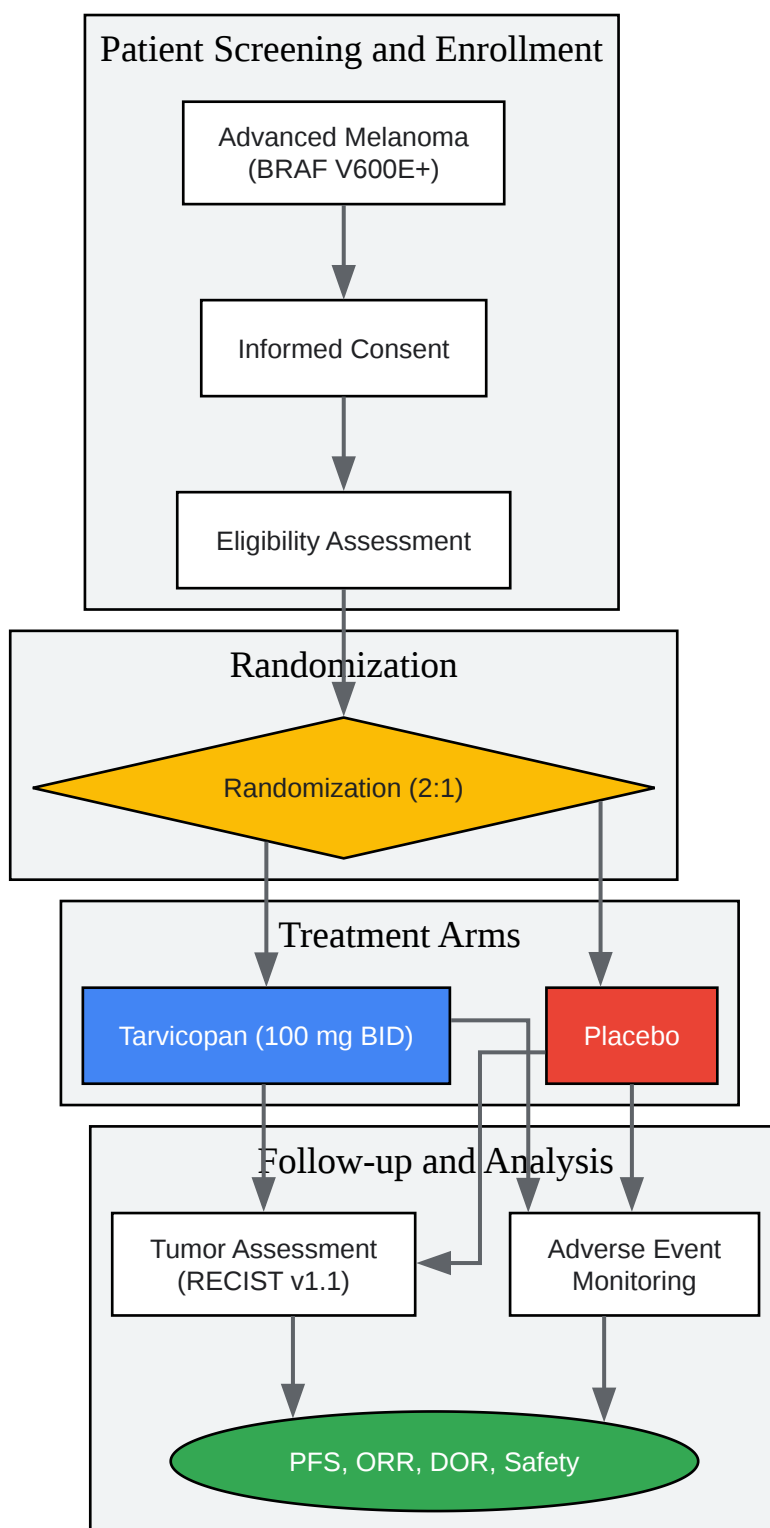
Signaling Pathway of Tarvicopan



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Caption: **Tarvicipan** inhibits the MAPK signaling pathway by targeting MEK.

Experimental Workflow



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Caption: Workflow of the randomized controlled trial for **Tarvicipan**.

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